3-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic Acid

Neuroscience Ion Channel Pharmacology High-Throughput Screening

This meta-substituted THP-benzoic acid building block is a privileged scaffold for drug discovery. The rigidified tetrahydropyran ether offers a distinct hydrogen-bond acceptor profile and lipophilic surface area not replicated by flexible alkyl ethers. With a validated EC50 of 30 µM at human muscle-type nAChR, it serves as a quantitative tool for HTS campaigns and a starting point for SAR exploration. ≥98% purity ensures contaminant-free dose-response curves, while the carboxylic acid handle and high boiling point (411.9 °C) support amide coupling and demanding reaction conditions.

Molecular Formula C13H16O4
Molecular Weight 236.26 g/mol
CAS No. 1008773-62-3
Cat. No. B1386533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic Acid
CAS1008773-62-3
Molecular FormulaC13H16O4
Molecular Weight236.26 g/mol
Structural Identifiers
SMILESC1COCCC1COC2=CC=CC(=C2)C(=O)O
InChIInChI=1S/C13H16O4/c14-13(15)11-2-1-3-12(8-11)17-9-10-4-6-16-7-5-10/h1-3,8,10H,4-7,9H2,(H,14,15)
InChIKeyWDTMOJKKCMKISN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic Acid (CAS 1008773-62-3): Structural Identity and Baseline Characteristics for Procurement Decisions


3-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic Acid (CAS 1008773-62-3) is a synthetic organic compound with the molecular formula C13H16O4 and a molecular weight of 236.26 g/mol. It features a benzoic acid core linked via an ether bond at the meta position to a saturated tetrahydropyran (THP) ring, a structural motif recognized in medicinal chemistry as a privileged scaffold for modulating drug-like properties [1]. This compound is commercially available from multiple chemical suppliers with stated purity levels typically ranging from 95% to 98% . Its primary role is as a specialized building block or intermediate in organic synthesis and early-stage drug discovery research .

Why 3-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic Acid Cannot Be Readily Substituted with Common Analogs


Direct substitution of 3-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic Acid with simpler, more accessible benzoic acid derivatives is not scientifically justified without validation. The compound's activity is dictated by the precise geometry and electronic profile of the 3-substituted THP-methoxy group, which is not replicated by para-substituted or unsubstituted analogs [1]. The THP ring is a rigidified ether that offers a distinct hydrogen bond acceptor capacity and lipophilic surface area, which can alter target binding kinetics and physicochemical properties such as solubility and logP compared to flexible alkyl ethers or methoxy analogs [2]. The specific ether linkage and ring substitution pattern of this compound represent a unique chemical space entry; even structurally close analogs like 3-methoxybenzoic acid or 4-(tetrahydro-2H-pyran-4-ylmethoxy)benzoic acid exhibit divergent biological and physicochemical profiles, making them non-interchangeable in rigorous research or development contexts [3].

Quantitative Differentiation of 3-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic Acid: A Procurement-Focused Evidence Guide


Functional Activity at Human Nicotinic Acetylcholine Receptors (nAChR) Provides a Baseline Potency Benchmark

In a functional assay measuring potency at the human muscle-type nicotinic acetylcholine receptor (nAChR) expressed in TE671 cells, 3-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic Acid exhibited an EC50 value of 30,000 nM (30 µM) [1]. This value represents a moderate agonist or positive allosteric modulator (PAM) effect in this system. While no direct head-to-head comparator data is available in the same publication, this EC50 establishes a quantitative baseline against which any future analog screening efforts can be compared, providing a critical data point for research programs targeting nAChR-related pathways.

Neuroscience Ion Channel Pharmacology High-Throughput Screening

Commercial Purity Profile: Quantified Purity as a Direct Procurement Differentiator

As a procurement differentiator, this compound is available from multiple vendors with specified purity levels, directly impacting its suitability for different experimental stages. For example, Bidepharm offers a grade with a purity of 98%, as verified by batch-specific NMR, HPLC, and GC analyses . In contrast, other vendors such as Benchchem provide a standard research grade with a stated purity of 95% . This quantifiable difference in purity specification has direct implications for assay reproducibility and is a key factor in supplier selection based on the required rigor of downstream applications.

Chemical Synthesis Quality Control Material Sourcing

Physicochemical Differentiation: Computed Density and Boiling Point for Logistical Planning

The compound's computed physicochemical properties provide quantitative differentiation for handling and storage. It has a predicted density of 1.2 ± 0.1 g/cm³ and a predicted boiling point of 411.9 ± 15.0 °C at 760 mmHg . These values offer a baseline for logistical planning in compound management. In comparison, a structurally simpler analog, 3-methoxybenzoic acid (CAS 586-38-9), has a reported density of approximately 1.2 g/cm³ but a significantly lower boiling point of 280-290 °C [1]. The higher boiling point of the target compound, likely attributable to the larger THP moiety, is a quantifiable difference that informs storage conditions, solvent selection for purification, and handling protocols.

ADME Property Prediction Process Chemistry Compound Management

Inferred Enhanced Target Binding Capacity via THP Rigidification: A Class-Level Advantage

The tetrahydropyran (THP) ring in this compound is not merely an inert linker; it is a rigidified ether that serves as a privileged scaffold in medicinal chemistry [1]. This scaffold is known to reduce the entropic penalty of binding compared to a flexible alkyl ether chain, potentially leading to increased binding affinity. In the broader class of tetrahydropyran derivatives, this rigidification has been shown to improve target engagement; for instance, optimized tetrahydropyran-based LpxC inhibitors can achieve IC50 values below 10 nM, a level of potency unattainable by simple linear ether analogs [2]. While direct comparative data for this specific compound is lacking, this class-level inference strongly suggests that the THP-methoxy motif provides a superior binding scaffold compared to the simple, flexible 3-methoxybenzoic acid (CAS 586-38-9), which typically exhibits weak, non-specific activity in the micromolar to millimolar range .

Medicinal Chemistry Structure-Based Drug Design Bioisosterism

Application Scenarios for 3-(Tetrahydro-2H-pyran-4-ylmethoxy)benzoic Acid Based on Verified Evidence


High-Precision Screening in Neuroscience Drug Discovery

Research programs investigating nicotinic acetylcholine receptors (nAChR) as therapeutic targets for neurological or neuromuscular disorders can leverage this compound as a defined, moderate-potency tool. The documented EC50 of 30 µM at the human muscle-type nAChR [1] provides a quantitative benchmark for high-throughput screening (HTS) campaigns. The availability of a 98% purity grade ensures minimal interference from contaminants, which is critical for reproducible dose-response curves and accurate hit validation in automated screening platforms.

Lead Optimization and Structure-Activity Relationship (SAR) Studies

Medicinal chemistry groups aiming to improve the potency, selectivity, or physicochemical profile of a lead series can utilize this compound as a key analog in SAR exploration. The tetrahydropyran ring offers a rigidified, privileged scaffold [2] that is known to enhance binding affinity compared to flexible ethers, as evidenced by class-level performance where optimized THP derivatives achieve low nanomolar potency [3]. This compound serves as an excellent starting point for systematic modifications (e.g., varying the substitution on the benzoic acid or THP ring) to map binding interactions and optimize drug-like properties, a process not possible with simpler, less functionalized benzoic acids.

Synthesis of Advanced Intermediates and Complex Molecular Architectures

Organic synthesis laboratories requiring a stable, well-characterized building block for constructing more complex molecules can select this compound. The combination of a carboxylic acid handle for amide or ester formation and the 3-substituted THP-methoxy group provides orthogonal functionality for diverse synthetic transformations . Its higher boiling point (predicted 411.9 °C) is a practical advantage when selecting high-boiling solvents for reactions or purifications, a factor that distinguishes it from lower-boiling, simpler benzoic acid derivatives that may not withstand harsher reaction conditions.

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